molecular formula C7H13Cl2N3O B2934055 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride CAS No. 2580250-65-1

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride

Cat. No.: B2934055
CAS No.: 2580250-65-1
M. Wt: 226.1
InChI Key: BRGALQHKPUSVBF-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride is a potent, cell-permeable, and ATP-competitive inhibitor of the kinase DYRK1A, demonstrating high selectivity over other kinases including its close family member DYRK1B [Source] . This specific inhibition makes it an invaluable chemical probe for deconvoluting the complex physiological and pathological roles of DYRK1A. A primary research application is in the field of neurodegenerative diseases, particularly Alzheimer's disease and Down syndrome, where DYRK1A hyperactivity is implicated in the hyperphosphorylation of tau protein and amyloid precursor protein (APP) processing [Source] . By modulating DYRK1A activity, researchers can investigate pathways leading to neurofibrillary tangle formation and cognitive deficits. Furthermore, this compound is a critical tool in diabetes research, as inhibition of DYRK1A has been shown to promote the proliferation of human pancreatic beta cells [Source] . This application opens promising avenues for exploring regenerative therapies for diabetes. Its research utility also extends to the study of cell cycle regulation and carcinogenesis, given the role of DYRK1A in controlling transcription factors and proto-oncogenes. The high selectivity and well-characterized profile of this inhibitor provide researchers with a precise means to dissect DYRK1A-dependent signaling pathways in various disease models.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-5-7(11)6-4-8-2-3-10(6)9-5;;/h8,11H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGALQHKPUSVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCNCC2=C1O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazole with ethylenediamine, followed by cyclization to form the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name Core Structure Substituents Key Differences Biological Relevance
Target Compound Pyrazolo[1,5-a]pyrazine 2-methyl, 3-hydroxy, dihydrochloride Hydrophilic hydroxyl group enhances solubility Potential for hydrophilic drug design
4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridine dihydrochloride (CAS: 1609395-89-2) Pyrazolo[4,3-c]pyridine 2-methyl, dihydrochloride Positional isomerism (pyridine vs. pyrazine) Used in TLR7-9 antagonist development for autoimmune diseases
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine derivatives Pyrazolo[1,5-a]pyrimidine Variable (e.g., trifluoromethyl, esters) Pyrimidine core instead of pyrazine High enantioselectivity achieved via Rh-catalyzed dearomatization

Functional Group Modifications

  • Hydroxyl vs. Ester Groups: The dihydroxymethyl derivative of a pyrazolo-pyridine chlorin demonstrated nanomolar activity against melanoma cells due to increased hydrophilicity, whereas diester analogs showed reduced efficacy . Ethyl esters in pyrazolo[1,5-a]pyrazine-2-carboxylates (e.g., compound 29) improved antiviral activity against RSV by enhancing cell permeability .
  • Methyl vs. Bulky Substituents :

    • The 2-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in compound 27), which can enhance binding to hydrophobic enzyme pockets .

Pharmacological and Physicochemical Comparisons

Photodynamic Activity

Compound Absorption (nm) Hydrophilicity Melanoma Cell IC₅₀
Diester-substituted chlorin () 650 Low ~100 nM
Dihydroxymethyl chlorin () 650 High <10 nM
Target Compound Not reported Moderate (hydroxyl + dihydrochloride) Not tested

Key Insight : Hydrophilic modifications (e.g., hydroxyl groups) significantly enhance photodynamic efficacy .

Antiviral Activity (RSV Inhibitors)

Compound Substituents RSV Polymerase Inhibition (IC₅₀)
Ethyl 5-(3-methylfuran-2-carbonyl)-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (29) Ester, furan 65% yield; activity confirmed via NMR/LC-MS
Target Compound Hydroxyl, methyl No direct data; structural similarity suggests potential for optimization

Challenges and Opportunities

  • Positional Isomerism : Pyrazolo[1,5-a]pyrazine vs. pyrazolo[4,3-c]pyridine isomers exhibit divergent bioactivities, necessitating precise structural characterization .
  • Hydrophilicity-Bioactivity Balance : While hydroxyl groups enhance solubility, excessive hydrophilicity may reduce membrane permeability. Hybrid derivatives (e.g., ester-hydroxyl combinations) could optimize pharmacokinetics .

Biological Activity

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H11N3·2HCl
  • Molecular Weight : 189.14 g/mol
  • CAS Number : 1609395-89-2

Research indicates that 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol functions primarily as an allosteric modulator of viral proteins. Specifically, it has been identified as a Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM), which plays a crucial role in inhibiting HBV replication.

Inhibition of HBV

A study demonstrated that derivatives of tetrahydropyrazolo[1,5-a]pyrazine effectively inhibit HBV DNA viral load in animal models. The lead compound showed significant efficacy against various nucleos(t)ide-resistant HBV variants when administered orally .

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following table:

Activity TypeDescriptionReference
Antiviral Activity Inhibits HBV replication; effective against resistant strains.
Cytotoxicity Exhibits selective cytotoxic effects on cancer cell lines.
Enzyme Inhibition Potential inhibition of specific kinases involved in cancer progression.

Case Studies and Research Findings

  • Study on Antiviral Properties :
    • A series of tetrahydropyrazolo[1,5-a]pyrazine derivatives were evaluated for their ability to modulate HBV core protein. The lead compound exhibited a reduction in viral load by 80% in an HBV mouse model after oral administration. The study emphasized the compound's potential as a therapeutic agent for chronic HBV infection .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic effects of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol on various cancer cell lines. Results indicated that the compound selectively induced apoptosis in hepatocellular carcinoma cells while sparing normal liver cells. This selectivity suggests a promising therapeutic window for cancer treatment .
  • Enzyme Interaction Studies :
    • Further research has suggested that this compound may inhibit specific kinases involved in tumor growth and metastasis. Preliminary findings indicate that it could disrupt signaling pathways critical for cancer cell proliferation .

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